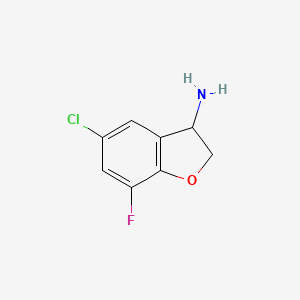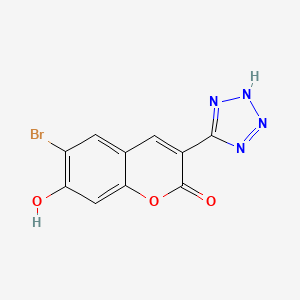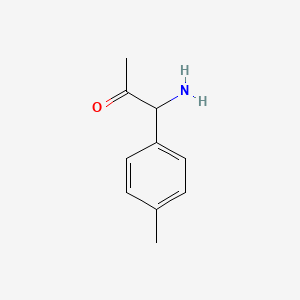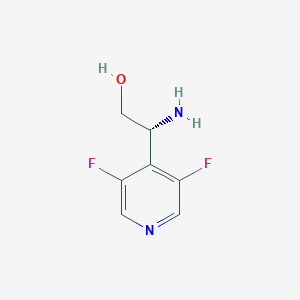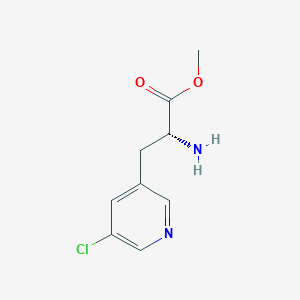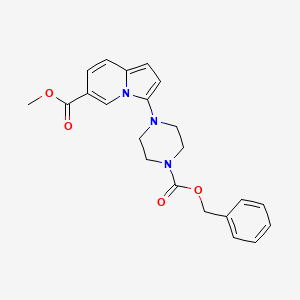![molecular formula C24H23ClN2O5 B13042626 4-(2'-Chloro-5'-((4-methoxybenzyl)oxy)-4'-nitro-[1,1'-biphenyl]-4-YL)morpholine](/img/structure/B13042626.png)
4-(2'-Chloro-5'-((4-methoxybenzyl)oxy)-4'-nitro-[1,1'-biphenyl]-4-YL)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2’-Chloro-5’-((4-methoxybenzyl)oxy)-4’-nitro-[1,1’-biphenyl]-4-YL)morpholine is a complex organic compound with a unique structure that combines multiple functional groups
Métodos De Preparación
The synthesis of 4-(2’-Chloro-5’-((4-methoxybenzyl)oxy)-4’-nitro-[1,1’-biphenyl]-4-YL)morpholine involves several steps. One common synthetic route includes the following steps:
Formation of the biphenyl core: This can be achieved through a Suzuki-Miyaura cross-coupling reaction between a halogenated benzene derivative and a boronic acid.
Introduction of the nitro group: Nitration of the biphenyl core using a mixture of concentrated nitric and sulfuric acids.
Attachment of the methoxybenzyl group: This step involves the use of a Williamson ether synthesis, where the nitro-biphenyl compound reacts with 4-methoxybenzyl chloride in the presence of a base.
Chlorination: Introduction of the chlorine atom can be done using thionyl chloride or another chlorinating agent.
Morpholine ring formation: The final step involves the reaction of the intermediate compound with morpholine under suitable conditions to form the final product.
Análisis De Reacciones Químicas
4-(2’-Chloro-5’-((4-methoxybenzyl)oxy)-4’-nitro-[1,1’-biphenyl]-4-YL)morpholine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The ether linkage can be cleaved under acidic or basic conditions to yield the corresponding phenol and alcohol.
Aplicaciones Científicas De Investigación
This compound has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and receptor binding due to its structural complexity.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(2’-Chloro-5’-((4-methoxybenzyl)oxy)-4’-nitro-[1,1’-biphenyl]-4-YL)morpholine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The morpholine ring can also interact with various receptors and enzymes, modulating their activity.
Comparación Con Compuestos Similares
Similar compounds include:
4-Methoxybenzyl chloride: Used in similar synthetic applications but lacks the nitro and morpholine groups.
4-Methoxyphenylboronic acid: Used in Suzuki-Miyaura cross-coupling reactions but does not have the same biological activity.
4-Methoxybenzoyl chloride: Used in acylation reactions but lacks the biphenyl and morpholine components.
The uniqueness of 4-(2’-Chloro-5’-((4-methoxybenzyl)oxy)-4’-nitro-[1,1’-biphenyl]-4-YL)morpholine lies in its combination of functional groups, which allows for diverse chemical reactivity and potential biological activity.
Propiedades
Fórmula molecular |
C24H23ClN2O5 |
|---|---|
Peso molecular |
454.9 g/mol |
Nombre IUPAC |
4-[4-[2-chloro-5-[(4-methoxyphenyl)methoxy]-4-nitrophenyl]phenyl]morpholine |
InChI |
InChI=1S/C24H23ClN2O5/c1-30-20-8-2-17(3-9-20)16-32-24-14-21(22(25)15-23(24)27(28)29)18-4-6-19(7-5-18)26-10-12-31-13-11-26/h2-9,14-15H,10-13,16H2,1H3 |
Clave InChI |
WVSYFKYHCCLUDK-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)COC2=C(C=C(C(=C2)C3=CC=C(C=C3)N4CCOCC4)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


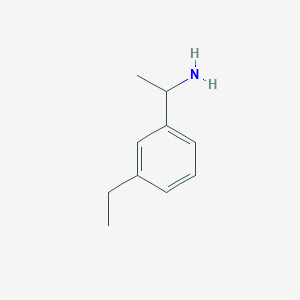

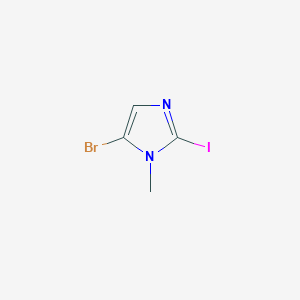
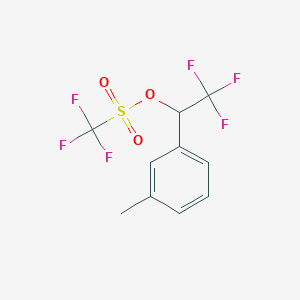



![1-(1-(Cyclopropylmethyl)-3-iodo-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-C]pyridin-5-YL)ethan-1-one](/img/structure/B13042591.png)
